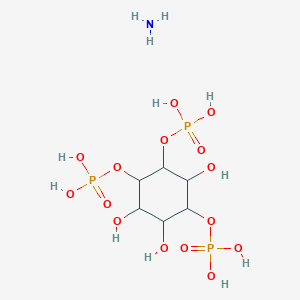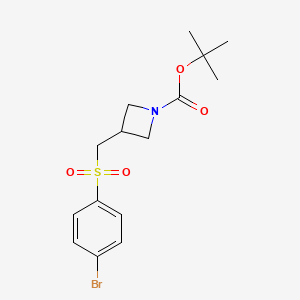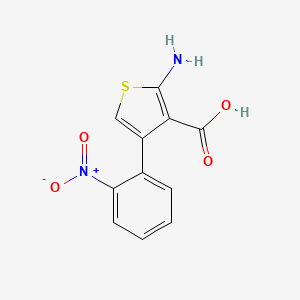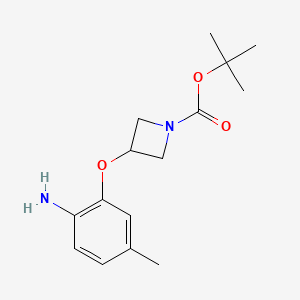
D-myo-inositol-1,4,5-triphosphate (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-inositol-1,4,5-triphosphate (ammonium salt) is a derivative of inositol phosphate, a crucial second messenger in various cellular processes. This compound plays a significant role in the regulation of intracellular calcium levels, which is vital for numerous physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-inositol-1,4,5-triphosphate typically involves the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. This reaction yields D-myo-inositol-1,4,5-triphosphate and diacylglycerol. The ammonium salt form is obtained by neutralizing the compound with ammonium hydroxide.
Industrial Production Methods
Industrial production of D-myo-inositol-1,4,5-triphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis and subsequent purification steps to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
D-myo-inositol-1,4,5-triphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inositol and inorganic phosphate.
Phosphorylation: It can be further phosphorylated to form higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to inositol.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products
Hydrolysis: Inositol and inorganic phosphate.
Phosphorylation: Higher inositol phosphates like inositol tetrakisphosphate.
Dephosphorylation: Inositol and lower inositol phosphates.
Applications De Recherche Scientifique
D-myo-inositol-1,4,5-triphosphate (ammonium salt) has extensive applications in scientific research:
Chemistry: Used as a reagent in studying phosphoinositide metabolism.
Biology: Investigates cellular signaling pathways, particularly those involving calcium release.
Medicine: Explores therapeutic potentials in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
D-myo-inositol-1,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling pathways, including the activation of protein kinase C and calmodulin-dependent processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-myo-inositol-1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-inositol-1,4-bisphosphate: A precursor in the synthesis of D-myo-inositol-1,4,5-triphosphate.
D-myo-inositol-1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with distinct signaling roles.
Uniqueness
D-myo-inositol-1,4,5-triphosphate is unique due to its specific role in mobilizing intracellular calcium, which is critical for numerous cellular functions. Its ability to act as a second messenger distinguishes it from other inositol phosphates that may have different or additional roles in cellular signaling.
Propriétés
Formule moléculaire |
C6H18NO15P3 |
|---|---|
Poids moléculaire |
437.13 g/mol |
Nom IUPAC |
azane;(2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3 |
Clé InChI |
LCBKVESQTQJLKF-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)





![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)


![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)


